molecular formula C8H7ClN2O B2930902 4-Chloro-5-methoxybenzimidazole CAS No. 1360953-02-1

4-Chloro-5-methoxybenzimidazole

Cat. No.: B2930902
CAS No.: 1360953-02-1
M. Wt: 182.61
InChI Key: VXELIBRJQFMUNW-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxybenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H7ClN2O. It is part of the benzimidazole family, which is known for its diverse pharmacological properties. This compound is characterized by a benzene ring fused to an imidazole ring, with chlorine and methoxy substituents at the 4 and 5 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxybenzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-2-nitroaniline with methoxyacetic acid under acidic conditions, followed by reduction and cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxybenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives .

Scientific Research Applications

4-Chloro-5-methoxybenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxybenzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-methoxybenzimidazole is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and biological activity. These substituents can enhance its stability and interaction with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-chloro-5-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-3-2-5-8(7(6)9)11-4-10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXELIBRJQFMUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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